4-cyano-N-(4-methoxy-2-nitrophenyl)benzamide
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Overview
Description
4-cyano-N-(4-methoxy-2-nitrophenyl)benzamide is an organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyano group (-CN), a methoxy group (-OCH₃), and a nitro group (-NO₂) attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(4-methoxy-2-nitrophenyl)benzamide can be achieved through several methods. One common approach involves the reaction of 4-methoxy-2-nitroaniline with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(4-methoxy-2-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Condensation: The cyano group can participate in condensation reactions with amines to form heterocyclic compounds.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C)
Nucleophiles: Amines, thiols
Solvents: Dichloromethane, ethanol
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Benzamides: Formed through nucleophilic aromatic substitution reactions.
Heterocyclic Compounds: Formed through condensation reactions involving the cyano group.
Scientific Research Applications
4-cyano-N-(4-methoxy-2-nitrophenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-cyano-N-(4-methoxy-2-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-cyano-2-methoxybenzaldehyde: Shares the cyano and methoxy groups but differs in the presence of an aldehyde group instead of a nitro group.
2-cyano-N-(2-nitrophenyl)acetamide: Similar in having a cyano and nitro group but differs in the acetamide structure.
Uniqueness
4-cyano-N-(4-methoxy-2-nitrophenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-cyano-N-(4-methoxy-2-nitrophenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c1-22-12-6-7-13(14(8-12)18(20)21)17-15(19)11-4-2-10(9-16)3-5-11/h2-8H,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVRRAVGSFTPSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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